molecular formula C39H36O14 B022410 3',4'-O-Benzylidenechartreusin CAS No. 101694-19-3

3',4'-O-Benzylidenechartreusin

Cat. No. B022410
M. Wt: 728.7 g/mol
InChI Key: XVSHGAAPBNVZEJ-YCURTJOOSA-N
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Description

3',4'-O-Benzylidenechartreusin is a natural product that belongs to the class of anthraquinones. It is extracted from the plant species of the genus Rheum and has been widely studied for its various biological activities. In recent years, 3',4'-O-Benzylidenechartreusin has gained significant attention due to its potential use in scientific research.

Mechanism Of Action

The mechanism of action of 3',4'-O-Benzylidenechartreusin is not yet fully understood. However, studies have suggested that it may exert its biological activities through the modulation of various signaling pathways. For example, it has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

Studies have shown that 3',4'-O-Benzylidenechartreusin has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, 3',4'-O-Benzylidenechartreusin has been found to exhibit potent antibacterial activity against several strains of bacteria.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3',4'-O-Benzylidenechartreusin in lab experiments is its potent biological activities. It has been shown to exhibit significant anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using 3',4'-O-Benzylidenechartreusin is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 3',4'-O-Benzylidenechartreusin. One direction is the development of new drugs based on its potent biological activities. Another direction is the investigation of its mechanism of action, which could lead to the development of new therapeutic targets. Additionally, further studies are needed to determine the safety and efficacy of 3',4'-O-Benzylidenechartreusin in humans.

Scientific Research Applications

3',4'-O-Benzylidenechartreusin has been extensively studied for its various biological activities. It has been found to exhibit significant anticancer, antiviral, and antibacterial properties. Studies have also shown that 3',4'-O-Benzylidenechartreusin has potent antioxidant and anti-inflammatory activities. These properties make it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-[[(2R,3aS,4R,7R,7aS)-7-[(3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H36O14/c1-15-13-14-21-24-22(15)35(43)50-31-23-19(28(41)26(25(24)31)36(44)48-21)11-8-12-20(23)49-39-34(53-38-29(42)32(45-4)27(40)16(2)46-38)33-30(17(3)47-39)51-37(52-33)18-9-6-5-7-10-18/h5-14,16-17,27,29-30,32-34,37-42H,1-4H3/t16-,17-,27+,29-,30+,32+,33+,34-,37-,38?,39?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSHGAAPBNVZEJ-YCURTJOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C3C(C(OC2OC4=CC=CC5=C4C6=C7C8=C(C=CC(=C8C(=O)O6)C)OC(=O)C7=C5O)C)OC(O3)C9=CC=CC=C9)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@@H]3[C@H]([C@H](OC2OC4=CC=CC5=C4C6=C7C8=C(C=CC(=C8C(=O)O6)C)OC(=O)C7=C5O)C)O[C@H](O3)C9=CC=CC=C9)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H36O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906499
Record name 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-10-yl 3,4-O-benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-O-Benzylidenechartreusin

CAS RN

101694-19-3
Record name 3',4'-O-Benzylidene-chartreusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101694193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-10-yl 3,4-O-benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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